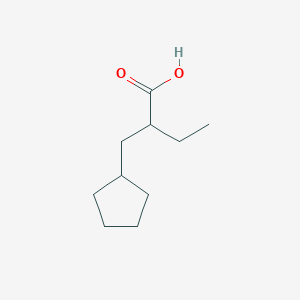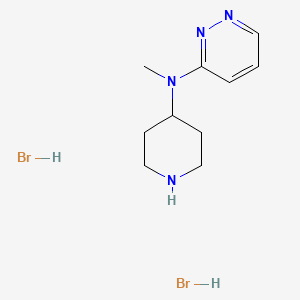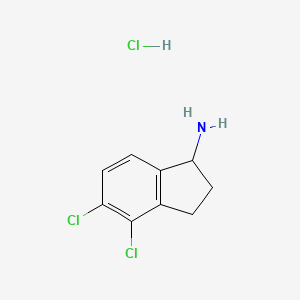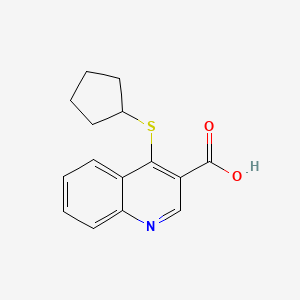
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid
説明
“4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 1275908-47-8. It has a molecular weight of 273.36 and its IUPAC name is 4-(cyclopentylsulfanyl)-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at normal temperatures . Unfortunately, more specific physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Chemical Derivatives
- The study by Aribi et al. (2018) demonstrates the synthesis of various quinoline derivatives, which are pivotal for post-functionalization reactions and have potential for agrochemical research. This indicates the role of quinoline derivatives, including 4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid, in developing agrochemical ingredients (Aribi et al., 2018).
- Venkatesan et al. (2010) describe a one-step synthesis method for quinoline-3-carboxylic acid esters, highlighting the importance of these compounds in efficient and scalable synthesis processes (Venkatesan et al., 2010).
Applications in Medicinal Chemistry
- Bhatt et al. (2015) explored the use of quinoline-4-carboxylic acid derivatives in cancer research, demonstrating significant anticancer activity in certain compounds. This research indicates potential therapeutic applications of quinoline derivatives in oncology (Bhatt et al., 2015).
- The study by Domagala et al. (1986) focused on quinolone antibacterials, including quinoline-3-carboxylic acids, to understand their interactions with DNA gyrase, a key target for antibacterial drugs (Domagala et al., 1986).
Photophysical and Structural Studies
- Polo-Cuadrado et al. (2021) reported on the structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, derived from quinoline-3-carboxylic acid. This study contributes to the understanding of the structural and photophysical properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
- Padalkar and Sekar (2014) synthesized quinoline-based fluorophores for photophysical studies, demonstrating the utility of quinoline derivatives in developing new materials for optoelectronic applications (Padalkar & Sekar, 2014).
将来の方向性
特性
IUPAC Name |
4-cyclopentylsulfanylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(18)12-9-16-13-8-4-3-7-11(13)14(12)19-10-5-1-2-6-10/h3-4,7-10H,1-2,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHSEUMPISCHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylsulfanyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B1455406.png)

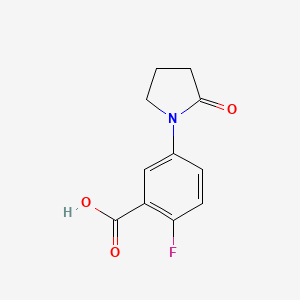

![3-[4-(1,3-Dioxolan-2-yl)oxan-4-yl]propan-1-amine](/img/structure/B1455412.png)
![{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine](/img/structure/B1455413.png)
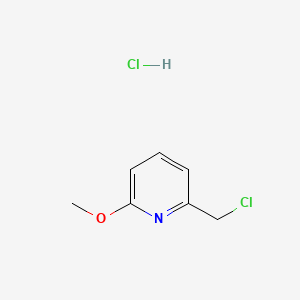

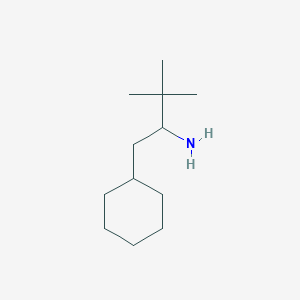
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455420.png)
![3-[(Cyclohexylsulfanyl)methyl]aniline](/img/structure/B1455422.png)
